5-[(4-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine carboxamide class, characterized by a fused bicyclic core with a pyrazole ring (positions 1–3) and a pyridine ring (positions 4–7). Key structural features include:
- Position 7: A carboxamide group with an N-bound (4-methoxyphenyl)methyl moiety. The methoxy group improves solubility via polarity and may modulate receptor binding .
- Position 3: A ketone (3-oxo) group contributing to hydrogen-bonding interactions.
- Position 2: A phenyl group, common in bioactive pyrazolo-pyridines, providing steric bulk and hydrophobic interactions.
This scaffold is of interest in medicinal chemistry for its structural similarity to kinase inhibitors and GPCR modulators.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN4O3/c1-36-23-13-9-19(10-14-23)15-30-27(34)24-17-32(16-20-7-11-21(29)12-8-20)18-25-26(24)31-33(28(25)35)22-5-3-2-4-6-22/h2-14,17-18H,15-16H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWAITRAILLDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[4,3-c]pyridine structure, followed by the introduction of the fluorophenyl and methoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include boronic acids, palladium catalysts, and base conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-[(4-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can be used to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
5-[(4-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds (from –9, 12) highlight variations in substituents and their implications:
Physicochemical and Pharmacokinetic Insights
Fluorophenyl vs. Benzyl/Phenyl Substituents: The 4-fluorophenylmethyl group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogues (e.g., benzyl in ). Fluorine’s inductive effect reduces oxidative degradation . Conversely, benzyl groups may improve lipophilicity and membrane permeability.
Methoxy vs. Ethoxy/Other Substituents :
- The 4-methoxyphenylmethyl amide in the target compound offers moderate polarity for solubility, while ethoxy groups (as in ) increase hydrophobicity. Methoxy’s smaller size may optimize steric fit in target binding pockets.
Biological Activity
The compound 5-[(4-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a member of the pyrazolo[4,3-c]pyridine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions that include the formation of the pyrazolo[4,3-c]pyridine core followed by substitution reactions to introduce the fluorophenyl and methoxyphenyl groups. A notable method includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions to yield various substituted derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds within this class. For instance, a related pyrazolo[3,4-b]pyridine compound demonstrated significant anticancer activity against various cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 9a | HeLa | 2.59 | Induces apoptosis by inhibiting CDK2 and CDK9 |
| Compound 14g | MCF7 | 22.89 | Induces cell cycle arrest and apoptosis |
The compound This compound is hypothesized to exhibit similar mechanisms due to structural similarities with these active compounds. The presence of both methoxy and fluorine substituents may enhance its interaction with biological targets.
Antitubercular Activity
Another study explored the antitubercular activity of pyrazolo[3,4-b]pyridines. The results indicated that certain derivatives showed promising activity against Mycobacterium tuberculosis with significant binding affinity to pantothenate synthetase:
| Substitution | Activity |
|---|---|
| N(1)CH3, C(3)C6H5 | Effective against M. tuberculosis |
| C(4)pCH3C6H5 | Enhanced potency |
This suggests that modifications in the structure of pyrazolo derivatives can lead to increased efficacy against tuberculosis.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific enzymes involved in cell cycle regulation and apoptosis. The inhibition of cyclin-dependent kinases (CDKs) is a critical mechanism through which these compounds exert their anticancer effects. Additionally, docking studies have shown favorable interactions with active sites of target enzymes, indicating a strong potential for therapeutic application.
Case Studies
- Study on Anticancer Properties : A recent study evaluated a series of pyrazolo[3,4-b]pyridines for their anticancer activities against HeLa and MCF7 cell lines. The findings indicated that compounds with similar structural features as This compound showed significant apoptosis induction.
- Antitubercular Evaluation : Another investigation focused on the efficacy of various substituted pyrazolo compounds against M. tuberculosis. The results demonstrated that certain substitutions led to enhanced bioactivity and lower IC50 values compared to standard treatments.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps include:
- Condensation : Reacting pyrazole precursors with fluorophenyl and methoxyphenyl substituents under controlled temperatures (60–80°C) in polar aprotic solvents like DMF or DCM .
- Cyclization : Using catalysts such as Pd(OAc)₂ or CuI to facilitate heterocycle formation, with reaction times optimized to 12–24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which structural features influence its biological activity?
The compound’s pyrazolo[4,3-c]pyridine core, fluorophenyl group (enhancing lipophilicity and target binding), and methoxyphenyl substituent (modulating electronic effects) are critical. The 3-oxo group and carboxamide moiety facilitate hydrogen bonding with enzymatic targets like phosphodiesterases (PDEs) .
Q. How is the compound characterized for purity and structural confirmation?
- Spectroscopy : ¹H/¹³C NMR (to confirm substituent positions) and HRMS (for molecular ion validation) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
- Elemental Analysis : Confirming C, H, N, and F content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies in PDE inhibition assays may arise from:
- Assay Conditions : Variations in buffer pH, cofactors (e.g., Mg²⁺), or enzyme isoforms. Standardize protocols using recombinant PDE isoforms under controlled kinetic conditions .
- Cellular Context : Off-target effects in cell-based vs. enzyme assays. Combine siRNA knockdown and competitive binding studies to validate target specificity .
Q. What computational strategies predict binding modes with PDE enzymes?
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with PDE4B’s catalytic domain (PDB: 1XMY). Focus on the fluorophenyl group’s hydrophobic packing and carboxamide’s hydrogen bonding with Gln⁴⁷³ .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex. Analyze RMSD and binding free energy (MM/PBSA) .
Q. How can reaction scalability be optimized without yield loss?
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to improve heat transfer and reduce side reactions. Optimize residence time (5–10 min) and solvent flow rates (0.5 mL/min) .
- DoE (Design of Experiments) : Use fractional factorial designs to screen variables (temperature, catalyst loading) and identify robust conditions .
Q. What crystallographic methods resolve structural ambiguities?
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethyl acetate/hexane) and collect data at 100 K. Refine structures with SHELXL (R-factor < 0.05) and visualize using ORTEP-3 .
- Disorder Modeling : For flexible substituents (e.g., methoxyphenyl), apply PART instructions in SHELX to model alternative conformations .
Methodological Tables
Q. Table 1. Comparison of Synthesis Yields Under Different Conditions
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) | Ref. |
|---|---|---|---|---|---|---|
| Condensation | DMF | None | 80 | 65 | 92 | [1] |
| Cyclization | DCM | Pd(OAc)₂ | 60 | 78 | 95 | [3] |
| Purification | EtOAc/Hexane | Silica Gel | RT | – | 98 | [6] |
Q. Table 2. Key Computational Parameters for Docking Studies
| Software | Force Field | Grid Box Size (ų) | Binding Energy (kcal/mol) | Ref. |
|---|---|---|---|---|
| AutoDock Vina | AMBER | 20 × 20 × 20 | -9.8 | [17] |
| Schrödinger | OPLS3e | 15 × 15 × 15 | -10.2 | [9] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
